1-Methyl-decahydro-1,7-naphthyridine

Stereochemistry Conformational analysis Medicinal chemistry

1-Methyl-decahydro-1,7-naphthyridine (CAS 933687-79-7) is a fully saturated bicyclic nitrogen-containing heterocycle with molecular formula C₉H₁₈N₂ and molecular weight 154.25 g/mol. This compound exists as a mixture of diastereomers and belongs to the decahydro-1,7-naphthyridine subclass, characterized by complete hydrogenation of the aromatic 1,7-naphthyridine core.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13503433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-decahydro-1,7-naphthyridine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CNCC2
InChIInChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3
InChIKeyYZQLPYYBDJRSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-decahydro-1,7-naphthyridine: Structural Baseline for Saturated Naphthyridine Procurement


1-Methyl-decahydro-1,7-naphthyridine (CAS 933687-79-7) is a fully saturated bicyclic nitrogen-containing heterocycle with molecular formula C₉H₁₈N₂ and molecular weight 154.25 g/mol [1]. This compound exists as a mixture of diastereomers and belongs to the decahydro-1,7-naphthyridine subclass, characterized by complete hydrogenation of the aromatic 1,7-naphthyridine core [1]. As a saturated derivative, it introduces stereochemical complexity via ring junction stereoisomerism, distinguishing it fundamentally from aromatic naphthyridine analogs such as HH0043, which maintains aromaticity and is deployed as an SOS1 inhibitor scaffold [2]. The compound is commercially available at 95% purity and is classified under nitrogen condensed heterocycles for medicinal chemistry and organic synthesis research applications [1].

Why 1-Methyl-decahydro-1,7-naphthyridine Cannot Be Casually Substituted: Stereochemical and Conformational Constraints


Substituting 1-methyl-decahydro-1,7-naphthyridine with other naphthyridine derivatives is scientifically inadvisable due to fundamental structural and functional incompatibilities. Aromatic 1,7-naphthyridines (e.g., HH0043, BI-3406) possess planar geometry and distinct electronic properties that govern target binding, with HH0043 exhibiting cLogP = −0.6 [1], whereas saturated decahydro analogs introduce three-dimensional stereochemical complexity with cLogP differing significantly (predicted XLogP3-AA = 0.8 for the target compound) [2]. This difference in lipophilicity alters membrane permeability and binding site complementarity. Critically, the diastereomeric nature of 1-methyl-decahydro-1,7-naphthyridine introduces stereochemical heterogeneity that directly impacts biological activity, conformational stability, and synthetic reproducibility—making casual analog substitution a source of experimental irreproducibility. Generic replacement without stereochemical and physicochemical consideration introduces variables that invalidate SAR interpretations and compromise assay consistency.

Quantitative Differentiation Evidence for 1-Methyl-decahydro-1,7-naphthyridine Versus Structural Analogs


Stereochemical Complexity: Diastereomeric Mixture Versus Defined Aromatic Scaffolds

1-Methyl-decahydro-1,7-naphthyridine is supplied and characterized as a mixture of diastereomers [1], representing a stereochemically complex saturated scaffold. In contrast, aromatic 1,7-naphthyridine analogs such as the SOS1 inhibitor HH0043 are planar, achiral scaffolds that adopt a well-defined, rigid conformation for target binding [2]. The target compound's diastereomeric nature introduces multiple three-dimensional conformational states absent in aromatic analogs.

Stereochemistry Conformational analysis Medicinal chemistry

Lipophilicity Divergence: Saturated Scaffold Alters Physicochemical Profile Relative to Aromatic SOS1 Inhibitors

The target compound exhibits predicted XLogP3-AA = 0.8 [1], reflecting the increased lipophilicity conferred by the fully saturated decahydro framework. By comparison, the aromatic 1,7-naphthyridine SOS1 inhibitor HH0043 displays cLogP = −0.6 [2], representing a 1.4 log unit difference. This lipophilicity differential is pharmacokinetically meaningful, with the more lipophilic saturated scaffold predicting altered membrane permeability and tissue distribution relative to the aromatic comparator.

Lipophilicity Physicochemical properties Drug-likeness

Scaffold Functional Divergence: Saturated Decahydro Framework Lacks Reported SOS1 Inhibitory Activity

The aromatic 1,7-naphthyridine scaffold represented by HH0043 demonstrates potent SOS1 inhibition with biochemical IC₅₀ = 23.8 nM and total growth inhibition (TGI) = 76% in a KRASᴳ¹²C NCI-H358 xenograft mouse model, superior to BI-3406 (TGI = 49%) at equivalent dose [1]. No published data demonstrate SOS1 inhibitory activity for saturated decahydro-1,7-naphthyridine derivatives. The electronic requirements for SOS1 binding—including π-stacking interactions with aromatic residues—are absent in the fully saturated scaffold, implying functional divergence rather than class-conserved activity.

SOS1 inhibition Scaffold selectivity KRAS pathway

Synthetic Accessibility and Supply Chain Characterization Relative to Other Saturated Naphthyridine Isomers

1-Methyl-decahydro-1,7-naphthyridine is commercially supplied as a mixture of diastereomers at 95% purity [1], whereas alternative saturated analogs such as cis-decahydro-1,7-naphthyridine dihydrochloride are available as stereochemically defined single isomers at higher purity (97%) . The target compound's diastereomeric mixture status reflects the synthetic challenge of stereoselective hydrogenation and the absence of commercially viable resolution methods for the 1-methyl substituted variant. This contrasts with the trans- and cis-decahydro-1,7-naphthyridine scaffolds, for which defined stereoisomers are commercially cataloged .

Chemical synthesis Supply chain Isomer purity

High-Yield Application Scenarios for 1-Methyl-decahydro-1,7-naphthyridine Procurement


Stereochemical Library Diversification in Fragment-Based Drug Discovery

Procurement of 1-methyl-decahydro-1,7-naphthyridine as a diastereomeric mixture provides a stereochemically enriched, three-dimensional scaffold for fragment library diversification. Unlike planar aromatic naphthyridines (e.g., HH0043 with cLogP = −0.6 [1]), the saturated decahydro core offers increased Fsp³ character and multiple stereoisomeric states, enabling exploration of shape diversity that is under-represented in conventional flat heterocycle libraries [2]. The mixture format allows for preliminary screening to identify stereochemical preferences prior to investment in chiral separation or asymmetric synthesis.

Comparative Pharmacokinetic Profiling of Saturated Versus Aromatic Naphthyridine Scaffolds

This compound serves as a reference standard for head-to-head pharmacokinetic comparisons between saturated and aromatic naphthyridine cores. The 1.4 log unit lipophilicity differential between 1-methyl-decahydro-1,7-naphthyridine (XLogP3-AA = 0.8 [2]) and aromatic analog HH0043 (cLogP = −0.6 [1]) provides a defined physicochemical contrast for investigating the relationship between scaffold saturation, membrane permeability, and metabolic stability. Such comparative studies are essential for scaffold triage in early drug discovery programs targeting CNS penetration or oral bioavailability optimization.

Stereochemical Reference for Analytical Method Development in Chiral Chromatography

The diastereomeric mixture composition of 1-methyl-decahydro-1,7-naphthyridine makes it a suitable calibration and validation standard for developing chiral chromatographic methods targeting saturated N-heterocycles [2]. Analytical chemists can utilize this mixture to establish baseline separation parameters, resolution metrics, and detector response linearity for diastereomeric pair resolution prior to method transfer to novel saturated naphthyridine analogs.

Quote Request

Request a Quote for 1-Methyl-decahydro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.